2-(2-Naphthylsulfonyl)acetonitrile
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Overview
Description
2-(2-Naphthylsulfonyl)acetonitrile is an organic compound with the molecular formula C12H9NO2S and a molar mass of 231.27 g/mol It is characterized by the presence of a naphthyl group attached to a sulfonyl group, which is further connected to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Naphthylsulfonyl)acetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2-naphthalenediazonium tetrafluoroborate with 3-buten-2-ol and 3-azido-2-methyl . The reaction is typically carried out in the presence of sodium metabisulfite in 1,2-dichloroethane at 25°C for 8 hours under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Naphthylsulfonyl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with various functional groups replacing the sulfonyl group, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products.
Scientific Research Applications
2-(2-Naphthylsulfonyl)acetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where its unique structure can be leveraged to create bioactive molecules.
Material Science: It is utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Naphthylsulfonyl)acetonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonyl group can act as an electron-withdrawing group, making the acetonitrile moiety more reactive towards nucleophiles. This reactivity is exploited in organic synthesis to create a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Naphthylthio)acetonitrile
- 2-(Methylthio)naphthalene
- (Phenylsulfonyl)acetonitrile
Comparison
2-(2-Naphthylsulfonyl)acetonitrile is unique due to the presence of both a naphthyl and a sulfonyl group, which imparts distinct chemical properties compared to similar compounds. For instance, 2-(2-Naphthylthio)acetonitrile has a thioether group instead of a sulfonyl group, leading to different reactivity and applications.
Properties
IUPAC Name |
2-naphthalen-2-ylsulfonylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S/c13-7-8-16(14,15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBMTLDXBDCGBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380935 |
Source
|
Record name | (Naphthalene-2-sulfonyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32083-60-6 |
Source
|
Record name | (Naphthalene-2-sulfonyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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